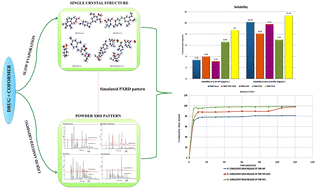Novel salts and cocrystals of the antifolate drug trimethoprim and their role in the enhancement of solubility and dissolution†
CrystEngComm Pub Date: 2023-01-23 DOI: 10.1039/D2CE01436J
Abstract
Trimethoprim (TMP) is a BCS class II anti-folate drug with poor aqueous solubility. Four new crystal structures of TMP were developed in this work using a supramolecular synthon approach with coformers theophylline-7-acetic acid (T7A), 5-fluorouracil (5FU), catechol (CAT) and thymine (THY). The carboxylate or amide or hydroxyl groups present on coformer structures aided in generating heterosynthons with the aminopyrimidine ring of TMP. TMP–T7A and TMP–5FU existed as salts, whereas TMP–CAT and TMP–THY–H2O formed as cocrystals. The crystal packing, melting behavior, solubility and dissolution profiles of all four systems were investigated in this study. The cocrystal hydrate (TMP–THY–H2O) displayed lowest melting and TMP–T7A salt displayed the highest melting temperature. Various factors, including the nature of coformers (acidic/basic/ionizable/non-ionizable), pH and pKa, altered the aqueous solubility of TMP. Among the four systems, TMP–T7A, which possesses the aminopyrimidinium-carboxylate synthon, showed highest solubility compared with the structures containing aminopyrimidinium-amide/hydroxyl synthons.


Recommended Literature
- [1] Aggregation-induced circularly polarized phosphorescence of Pt(ii) complexes with an axially chiral BINOL ligand†
- [2] Back cover
- [3] Performance of surface renewable pH electrodes based on RuO2–graphite–epoxy composites
- [4] New halo(pseudohalo)cadmates templated by protonatated N-heterocyclic/diamine molecules†
- [5] Enzyme-free colorimetric assay of serum uric acid†
- [6] Designing negative feedback loops in enzymatic coacervate droplets†
- [7] Inexpensive ion-selective electrodes for the simultaneous monitoring of potassium and nitrate concentrations in nutrient solutions†
- [8] Front cover
- [9] Solid-state dye-sensitized solar cells using polymerized ionic liquid electrolyte with platinum-free counter electrode
- [10] Acid-catalysed electron-transfer reactions of lead tetra-acetate: stable cation-radicals from carbazole derivatives

Journal Name:CrystEngComm
Research Products
-
CAS no.: 114949-22-3
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 1195-42-2









